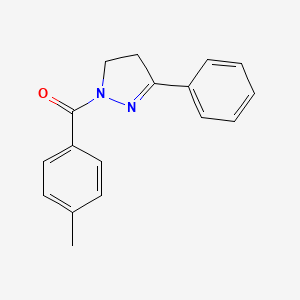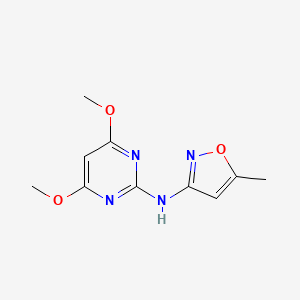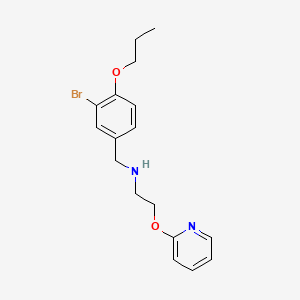![molecular formula C11H8N3O2- B13374055 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate](/img/structure/B13374055.png)
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate is a compound that belongs to the class of phenolates and pyridines It is characterized by the presence of a hydroxyl group, a phenolate ion, and a pyridine ring connected via a diazenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate typically involves the diazotization of 2-aminopyridine followed by coupling with 3-hydroxyphenol. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a basic medium to promote the coupling reaction. The general steps are as follows:
Diazotization: 2-aminopyridine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-hydroxyphenol in an alkaline medium, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
化学反応の分析
Types of Reactions
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate can undergo various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced diazenyl derivatives.
Substitution: Halogenated or nitrated phenolates.
科学的研究の応用
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to chelate metal ions.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which can be studied for their catalytic and electronic properties.
作用機序
The mechanism of action of 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate involves its ability to chelate metal ions through the hydroxyl and phenolate groups. This chelation can disrupt metal-dependent biological processes in microorganisms, leading to antimicrobial effects. Additionally, the diazenyl linkage can participate in redox reactions, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
3-hydroxy-4-pyranones: These compounds share the hydroxyl and carbonyl functionalities and are known for their metal-chelating properties.
3-hydroxy-4-pyridinones: Similar to 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate, these compounds are used in medicinal chemistry and coordination chemistry.
Uniqueness
This compound is unique due to the presence of the diazenyl linkage, which imparts distinct redox properties and the ability to form stable metal complexes. This makes it particularly useful in applications requiring robust metal chelation and redox activity .
特性
分子式 |
C11H8N3O2- |
|---|---|
分子量 |
214.20 g/mol |
IUPAC名 |
5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate |
InChI |
InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H/p-1 |
InChIキー |
RJNYNDHYSJRRDW-UHFFFAOYSA-M |
正規SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)

![methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373993.png)

![3-[(Benzylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374001.png)
![N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13374005.png)


![2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid](/img/structure/B13374024.png)
![6-benzyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B13374032.png)
![3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374044.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374057.png)
![Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B13374062.png)
